

Application Note: Determination of Imazalil Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Imazalil*

Cat. No.: *B1671291*

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Abstract

This application note provides a comprehensive protocol for the quantitative analysis of **Imazalil** residues in various matrices, particularly fruits and vegetables, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, incorporating the widely adopted QuEChERS sample preparation technique, offers a sensitive, reliable, and robust approach for the detection and quantification of this systemic fungicide. This document includes detailed experimental procedures, instrument parameters, and a summary of expected performance data to guide researchers in implementing this analytical method.

Introduction

Imazalil is a systemic imidazole fungicide used to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamentals, both pre- and post-harvest.[1][2] Its widespread use necessitates sensitive and accurate analytical methods for monitoring its residues in food products to ensure consumer safety and compliance with regulatory limits. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of pesticide residues due to its high selectivity and sensitivity.[3][4] This note details a validated method for the determination of **Imazalil**, providing researchers with a reliable protocol for their own laboratory implementation.

Experimental

Reagents and Materials

- Solvents: Acetonitrile, Ethyl Acetate, Dichloromethane (Pesticide residue grade or equivalent).
- Salts: Anhydrous Magnesium Sulfate (MgSO_4), Sodium Chloride (NaCl), Sodium Citrate tribasic dihydrate, Sodium Citrate dibasic sesquihydrate.
- Standards: **Imazalil** certified reference material (CRM).
- SPE Cartridges (Optional Cleanup): Diol-bonded silica or other appropriate sorbents.
- GC Vials and Caps: 2 mL amber glass vials with PTFE/silicone septa.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.^[3]

Protocol:

- Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.^[3]
- Extraction:
 - Add 10 mL of acetonitrile to the centrifuge tube.
 - Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 method: 4 g MgSO_4 , 1 g NaCl , 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate).^[3]
 - Securely cap the tube and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the layers.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbent (e.g., MgSO_4 and Primary Secondary Amine - PSA).
- Vortex for 30 seconds.
- Final Centrifugation: Centrifuge at high speed for 5 minutes.
- Sample for Analysis: Transfer the cleaned supernatant into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of **Imazalil**. Instrument conditions should be optimized for the specific equipment used.

| Parameter | Condition |
|----------------------|--|
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injector Temperature | 250 - 280 °C |
| Injection Volume | 1-2 µL (Splitless mode) |
| Oven Program | Initial: 70-100 °C, hold for 1-2 minRamp: 15-25 °C/min to 280-300 °CHold: 5-10 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (SIM) | m/z 173, 215, 217[7][8] |

Quantitative Data Summary

The performance of the method can be evaluated by several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following table summarizes typical quantitative data for **Imazalil** analysis in various fruit and vegetable matrices.

| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Fortification Levels (mg/kg) | Reference |
|---------------------|-----------------|--------------|--------------|------------------------------|----------------------|
| Lemons | - | 0.05 | 93.3 - 97.8 | 0.1, 1.0, 2.0, 5.0 | [7] |
| Mango | 0.0006 - 0.0607 | 0.0025 - 0.5 | 70 - 120 | MRL-based | [9] |
| Fruits & Vegetables | - | 0.01 | 72.5 - 99.0 | 0.05 - 3.0 | [10] |
| Potato | - | 0.01 - 0.017 | - | - | [1] |
| Orange Juice | - | 0.005 | > 72 | 0.005, 0.05, 0.5 | [2] |
| Onion | - | 0.01 | 70-120 | 0.005, 0.01, 0.05 | [5] |

Method Validation

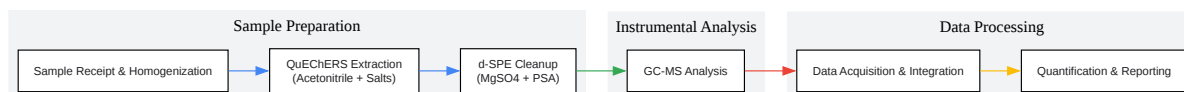
To ensure the reliability of results, the analytical method should be thoroughly validated. Key validation parameters include:

- **Linearity:** Assessed by analyzing a series of calibration standards over the expected concentration range. A correlation coefficient (r^2) of >0.99 is typically required.
- **Selectivity:** The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
- **Accuracy (Recovery):** Determined by analyzing spiked blank matrix samples at various concentration levels. Recoveries are generally expected to be within 70-120%.[\[5\]](#)[\[9\]](#)
- **Precision (Repeatability):** Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should ideally be below 20%.[\[5\]](#)[\[9\]](#)

- Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
- Matrix Effects: The influence of co-extracted matrix components on the analyte's signal. This can be evaluated by comparing the response of a standard in solvent to that in a matrix extract.

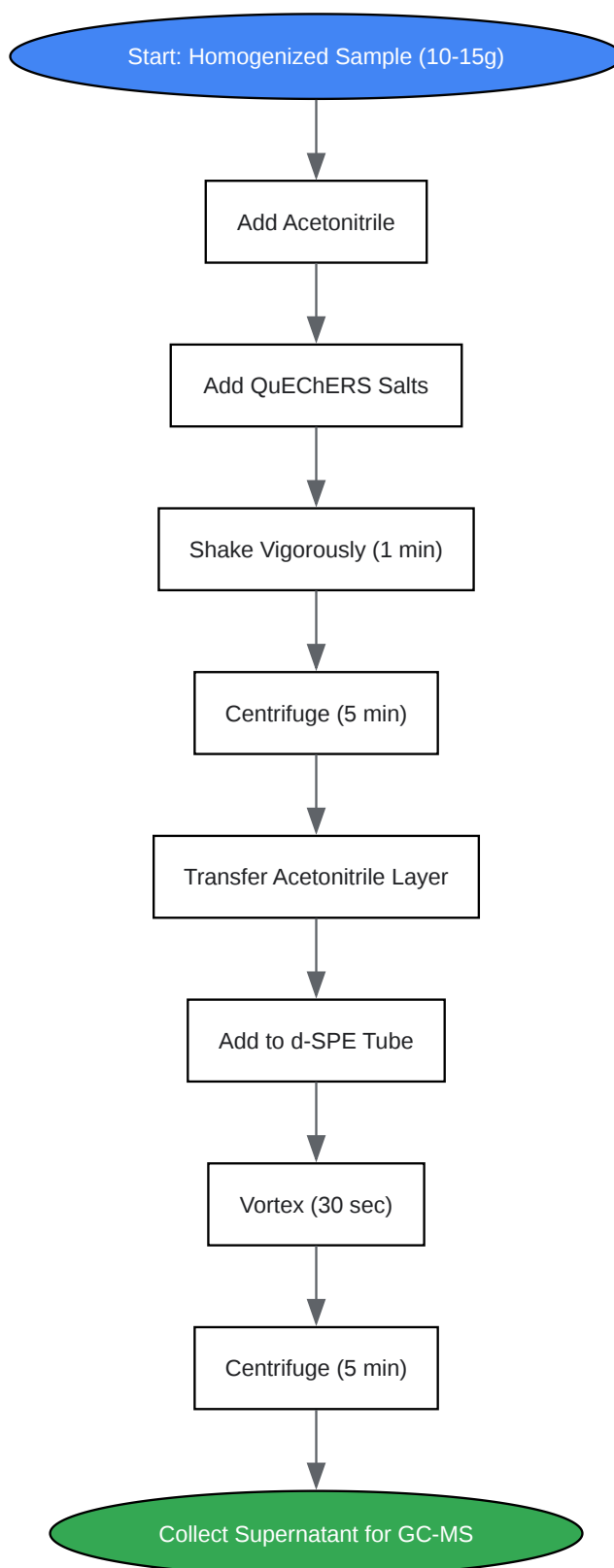
Visualized Workflows

The following diagrams illustrate the key processes in the analysis of **Imazalil** residues.



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Caption: High-level workflow for **Imazalil** residue analysis.



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Caption: Detailed steps of the QuEChERS sample preparation protocol.

Conclusion

The GC-MS method detailed in this application note, utilizing a QuEChERS sample preparation protocol, provides a robust and sensitive means for the determination of **Imazalil** residues in food matrices. The method demonstrates good recovery and low detection limits, making it suitable for routine monitoring and regulatory compliance testing. Proper method validation is crucial to ensure the accuracy and reliability of the results.

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